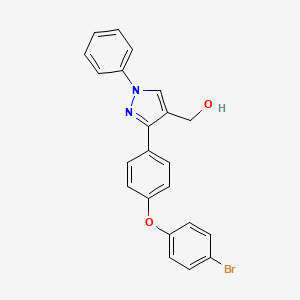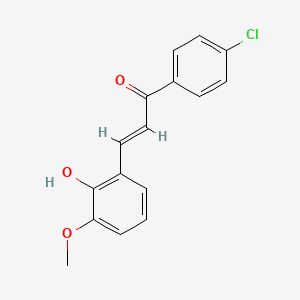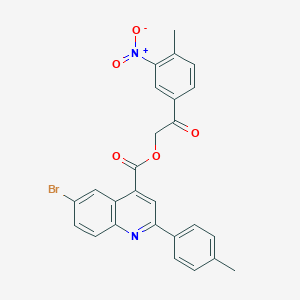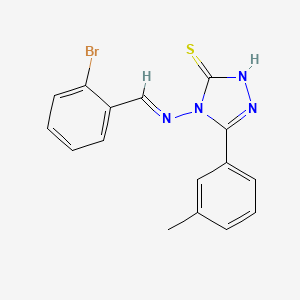
4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include refluxing the reactants in solvents like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The compound’s quinoline ring structure allows it to intercalate into DNA, further enhancing its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 6-methyl-2-phenylquinolinecarboxylate
- 4-Chlorophenyl 6-methyl-2-(4-chlorophenyl)-4-quinolinecarboxylate
- 4-Chlorophenyl 6-methyl-2-(4-fluorophenyl)-4-quinolinecarboxylate
Uniqueness
4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which can enhance its biological activity and selectivity. The combination of these substituents provides a distinct electronic environment that can influence the compound’s reactivity and interaction with molecular targets.
Properties
CAS No. |
355419-82-8 |
|---|---|
Molecular Formula |
C24H18ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(4-chlorophenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H18ClNO2/c1-15-3-6-17(7-4-15)23-14-21(20-13-16(2)5-12-22(20)26-23)24(27)28-19-10-8-18(25)9-11-19/h3-14H,1-2H3 |
InChI Key |
RDGWXBBONXZHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)



![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)


![2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride](/img/structure/B12046150.png)




![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)
